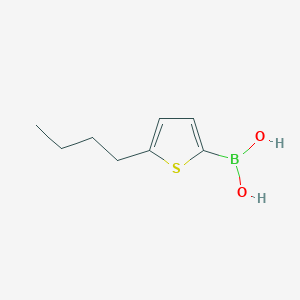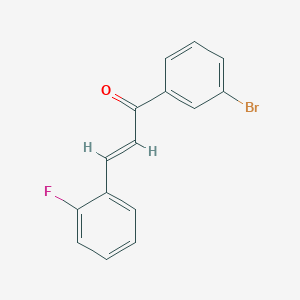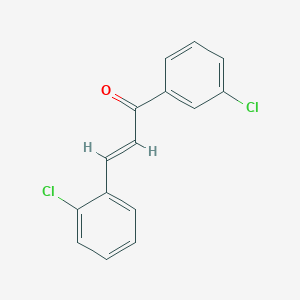![molecular formula C13H20N2O5 B3110542 5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate CAS No. 1802883-99-3](/img/structure/B3110542.png)
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate
描述
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
作用机制
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets . These activities include analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Given the wide range of biological activities exhibited by isoxazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by isoxazole derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses. The nature of these interactions is primarily through binding to the active sites of enzymes or interacting with specific protein domains, thereby affecting their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing inflammation. The compound also modulates cellular metabolism by influencing the activity of metabolic enzymes, leading to altered levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it inhibits the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it activates certain transcription factors, resulting in altered gene expression and subsequent changes in cellular function. The compound also affects the activity of signaling proteins, leading to modulation of cell signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term exposure to this compound has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits. It is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound inhibits the activity of enzymes involved in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators . Additionally, it affects the activity of metabolic enzymes involved in energy production, resulting in altered levels of ATP and other metabolites. The compound’s effects on metabolic pathways contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization and accumulation within specific cellular compartments influence its activity and function. For example, its accumulation in the nucleus allows it to modulate gene expression, while its presence in the mitochondria affects cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be targeted to the nucleus through nuclear localization signals, allowing it to modulate gene expression. Additionally, it may undergo post-translational modifications, such as phosphorylation or acetylation, which influence its activity and interactions with other biomolecules. The compound’s subcellular localization is a critical determinant of its biological effects and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring . The reaction conditions often include the use of hydroximoyl chlorides and acrylonitrile or acrylamide as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the 1,3-dipolar cycloaddition reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring.
Substitution: Various substituents can be introduced at different positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
科学研究应用
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It can serve as a tool for studying various biological processes and pathways.
相似化合物的比较
Similar Compounds
3,4-Disubstituted Isoxazoles: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Pyrazoles: Another class of five-membered heterocycles with similar biological activities.
Uniqueness
5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate is unique due to its specific substituents, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-O-tert-butyl 3-O-ethyl (3aR,6aS)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-5-18-11(16)10-8-6-15(7-9(8)20-14-10)12(17)19-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZHEFVUZNYSY-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NO[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)
![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
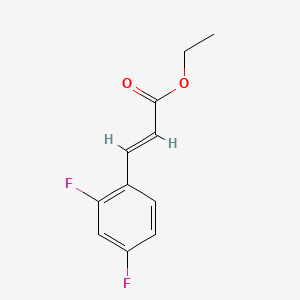
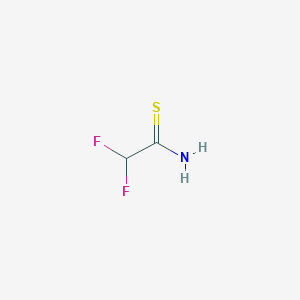
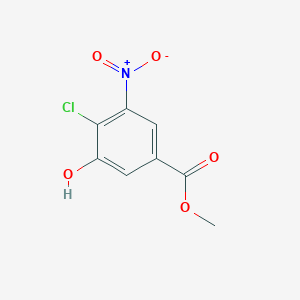
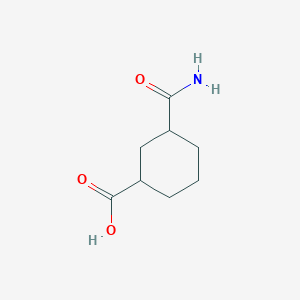
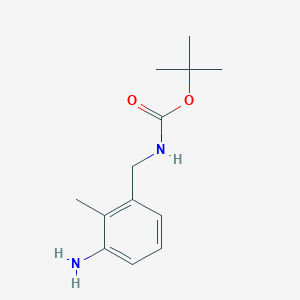
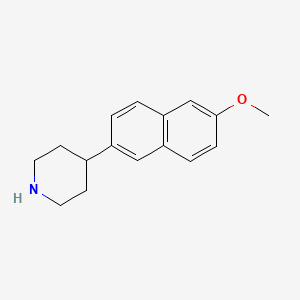
![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)
